N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide
Description
N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide group linked to a pyridinylmethyl-substituted thiophene core. This structure combines aromatic and heteroaromatic moieties, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-3-1-5-19-13)17-9-11-7-12(10-16-8-11)14-4-2-6-20-14/h1-8,10H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAHBOMTSQAHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the pyridine ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling reactions: The thiophene, pyridine, and furan rings can be coupled together using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene, pyridine, or furan rings using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens, nucleophilic reagents such as amines or thiols.
Major Products
Scientific Research Applications
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: Use as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The heterocyclic rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions . These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogs
| Compound Name | Core Structure | Substituents | Molecular Formula | Key References |
|---|---|---|---|---|
| N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide (Target) | Thiophene-Pyridine-Furanamide | Pyridin-3-ylmethyl, furan-2-carboxamide | C₁₆H₁₃N₃O₂S | |
| D444-0664 (N-(5-ethyl-3-{(pyridin-2-yl)aminomethyl}thiophen-2-yl)furan-2-carboxamide) | Thiophene-Furanamide | Ethyl, pyridin-2-ylamino, pyridin-3-ylmethyl | C₂₂H₂₀N₄O₂S | |
| 10ad (N-(5-(3,4-Dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)furan-2-carboxamide) | Isothiazolo-Pyridine-Furanamide | 3,4-Dimethoxyphenyl, isothiazolo[5,4-b]pyridine | C₂₁H₁₇N₃O₃S | |
| 22a (N-cyclohexyl-5-nitrofuran-2-carboxamide) | Furanamide | Nitro (C5), cyclohexylamide | C₁₁H₁₄N₂O₄ | |
| 34 (N-((5-(3-((R)-1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)tetrahydrofuran-2-carboxamide) | Thiophene-Benzamide-Tetrahydrofuranamide | Azetidinylamino, tetrahydrofuran-2-carboxamide, ethylphenyl | C₃₃H₃₆N₆O₄S |
Key Observations:
- Electron Effects : The nitro group in 22a () introduces strong electron-withdrawing effects, likely enhancing electrophilicity compared to the target compound’s electron-neutral thiophene-pyridine system .
Analytical Characterization
Table 2: Comparison of Spectral Data
Insights :
- Aromatic protons in analogs typically resonate between δ 7.5–8.5 ppm, consistent with the target’s expected spectrum.
- HRMS data for analogs (e.g., 21, 10ad) show high accuracy (<0.5 ppm error), suggesting reliable synthetic purity .
Biological Activity
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, which can be summarized as follows:
-
Preparation of Intermediates :
- Furan and Pyridine Intermediates : The initial steps involve the bromination of furan followed by the formation of pyridine derivatives through reactions with formaldehyde and hydrogen cyanide.
-
Coupling Reaction :
- The intermediates are coupled using palladium-catalyzed cross-coupling methods to form the thiophene-pyridine derivative.
-
Final Assembly :
- The final amide bond formation is achieved using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in appropriate solvents like DMF (Dimethylformamide).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural features allow it to fit into active sites, leading to inhibition or modulation of target activities. This interaction can result in various biological effects:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
- Anticancer Properties : Studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.80 | 12.50 |
| Escherichia coli | Inactive | Inactive |
| Candida albicans | 10.00 | 15.00 |
These results highlight the compound’s selective activity against certain pathogens while demonstrating inactivity against others, such as Gram-negative bacteria like E. coli .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these studies were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 8.5 |
| HCT116 | 12.0 |
| Non-cancerous fibroblasts | >50 |
The data indicates that this compound exhibits preferential cytotoxicity towards cancer cells compared to non-cancerous cells, suggesting its potential as a therapeutic agent .
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of the compound on A549 cells, revealing that it induced significant apoptosis through the activation of caspase pathways. The results suggested a mechanism involving mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production. -
Case Study on Antibacterial Efficacy :
Another research project focused on the antibacterial properties against Staphylococcus aureus, where this compound demonstrated a dose-dependent inhibition of bacterial growth, reinforcing its potential application in treating resistant infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide?
- Methodology : A multi-step synthesis is typical for such heterocyclic hybrids. For example:
Core assembly : Suzuki-Miyaura coupling to attach the thiophene moiety to the pyridine ring .
Methylation : Introduce the methylene bridge via reductive amination or alkylation of the pyridine nitrogen.
Amide formation : Couple the furan-2-carboxylic acid to the amine intermediate using carbodiimide-based reagents (e.g., EDCI/HOBt) .
- Validation : Confirm intermediates via -NMR and LC-MS. Final purity (>95%) should be verified by HPLC .
Q. How can the structure of this compound be rigorously characterized?
- Analytical techniques :
- Spectroscopy : - and -NMR to confirm connectivity of thiophene, pyridine, and furan moieties.
- X-ray crystallography : Resolve crystal structure to validate stereoelectronic effects (e.g., planarity of the pyridine-thiophene system) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected ) .
Q. What computational methods predict the compound’s physicochemical properties?
- LogP and solubility : Use tools like MarvinSketch or ACD/Labs to estimate partition coefficients and aqueous solubility.
- Electrostatic mapping : DFT calculations (e.g., Gaussian 09) to analyze charge distribution, aiding in understanding binding interactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Design : Synthesize analogs with modifications to:
- Thiophene : Replace with other aromatic rings (e.g., phenyl, pyrazole) to assess π-π stacking effects.
- Furan : Substitute with thiophene or pyrrole to evaluate heteroatom influence .
Q. What experimental approaches resolve contradictions in reported biological data?
- Case example : If one study reports anti-inflammatory activity while another shows no effect:
Replicate conditions : Ensure identical cell lines (e.g., RAW 264.7 macrophages), LPS concentrations, and readouts (e.g., TNF-α ELISA).
Purity checks : Confirm compound integrity via HPLC and rule out degradation products .
Dose-response curves : Test a broader concentration range (e.g., 0.1–100 µM) to identify threshold effects .
Q. How can molecular docking studies guide target identification?
- Protocol :
Protein selection : Prioritize targets with known furan/thiophene-binding pockets (e.g., COX-2, EGFR kinase).
Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses.
Validation : Compare predicted binding energies with experimental IC values .
Q. What strategies optimize bioavailability for in vivo studies?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
